Product packaging for 6-Oxo-D-lysine(Cat. No.:CAS No. 14258-23-2)

6-Oxo-D-lysine

Cat. No.: B12709675
CAS No.: 14258-23-2
M. Wt: 160.17 g/mol
InChI Key: YZJSUQQZGCHHNQ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-D-lysine is a synthetic derivative of the essential amino acid D-lysine, offered as a high-purity biochemical tool for controlled laboratory research . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. In research contexts, this compound is of significant interest for investigating the structure and function of enzymes involved in amino acid metabolism, such as diaminopimelate decarboxylase and alanine racemase . Its structural features may also make it a valuable compound for studying lysyl oxidase (LOX) enzymes, which catalyze the oxidation of lysine residues to form allysine (a 6-oxo derivative) in collagen and elastin, a critical step for the cross-linking and stabilization of the extracellular matrix . Researchers may utilize this analog to probe metabolic pathways, enzyme mechanisms, and cellular processes related to connective tissue formation and remodeling. The product is strictly for use by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B12709675 6-Oxo-D-lysine CAS No. 14258-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14258-23-2

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2,6-diamino-6-oxohexanoic acid

InChI

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1

InChI Key

YZJSUQQZGCHHNQ-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CC(=O)N

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)N

Origin of Product

United States

Metabolic Fate and Catabolic Significance of 6 Oxo D Lysine and Its Derivatives

Integration of 6-Oxo-D-lysine in D-Amino Acid Catabolic Fluxes

The degradation of D-lysine is a key metabolic process in certain prokaryotes, enabling them to utilize this amino acid as a source of carbon and nitrogen. nih.govresearchgate.net The pathway involves a series of enzymatic transformations that convert D-lysine into intermediates that can enter central metabolism. nih.govresearchgate.net

In bacteria such as Pseudomonas putida, D-lysine is catabolized via the aminoadipate (AMA) pathway. nih.gov The initial step can be catalyzed by two different enzymes acting in parallel: a D-lysine aminotransferase or a D-amino acid dehydrogenase. nih.gov The D-amino acid dehydrogenase oxidizes D-lysine to produce 6-amino-2-oxo-hexanoate, also known as α-keto-ε-aminocaproate. nih.gov This intermediate, which can be considered a derivative of this compound, spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate. nih.govasm.org

From Δ¹-piperideine-2-carboxylate, the pathway continues with its reduction to L-pipecolate, a reaction catalyzed by Δ¹-piperideine-2-carboxylate reductase. nih.gov L-pipecolate is then oxidized to Δ¹-piperideine-6-carboxylate. nih.govnih.gov This molecule is in equilibrium with its open-chain form, α-aminoadipic semialdehyde (AASA). nih.gov The pathway then converges with the catabolic route for L-lysine. familiasga.com In some microorganisms, L-lysine can be asymmetrically degraded by an oxygenase and deaminase from Comamonas testosteroni. chapmanhall.comnih.gov

The catabolism of D-lysine ultimately leads to intermediates that can enter the central carbon metabolism, such as the Krebs cycle (TCA cycle). nih.govresearchgate.net After the formation of α-aminoadipate from α-aminoadipic semialdehyde, it is converted to α-ketoadipate. nih.gov In Pseudomonas putida, recent studies have elucidated a pathway where 2-aminoadipate (2AA) is converted to the central metabolite 2-oxoglutarate (α-ketoglutarate), a key component of the TCA cycle. biorxiv.orggenome.jp This pathway involves a 2-hydroxyglutarate intermediate. biorxiv.org The final products of lysine (B10760008) degradation can include succinate (B1194679) and acetyl-CoA, which are also direct entrants into the TCA cycle. genome.jpkegg.jp

Biological Roles of 6-Oxo-Pipecolate in Physiological Systems

6-Oxo-pipecolate (6-oxopiperidine-2-carboxylic acid), a derivative related to this compound, has been identified as a significant metabolite in certain human physiological and pathophysiological conditions. pdeonline.orgnih.gov

Pyridoxine-dependent epilepsy (PDE) is a rare genetic disorder caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (AASA) dehydrogenase. familiasga.comfrontiersin.orgnih.gov This enzyme deficiency disrupts the lysine degradation pathway, leading to the accumulation of AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). frontiersin.orgnih.gov

Recent research has identified 6-oxo-pipecolate as a novel and stable biomarker for PDE, accumulating in significant amounts in the blood, plasma, urine, and cerebrospinal fluid of affected individuals. pdeonline.orgnih.gov It is formed from the oxidation of 6-hydroxy-pipecolate, an intermediate in the equilibrium between P6C and AASA. pdeonline.orgnih.govresearchgate.net In the absence of functional AASA dehydrogenase, 6-hydroxy-pipecolate is shunted towards oxidation to 6-oxo-pipecolate by a yet-unidentified cytosolic enzyme. pdeonline.orggoogle.com Unlike AASA and P6C, which are unstable at room temperature, 6-oxo-pipecolate is relatively stable, making it a more reliable diagnostic marker for newborn screening. nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org

The precise roles of 6-oxo-pipecolate in normal cellular processes and intermediary metabolism are not yet fully understood. Its accumulation in PDE suggests it is a product of a metabolic overflow pathway when the primary lysine degradation route is blocked. pdeonline.orgnih.gov The formation of 6-oxo-pipecolate may represent a minor cytosolic pathway for lysine oxidation. pdeonline.org Further research is needed to determine if this metabolite has any specific biological functions or if its accumulation contributes to the neurological symptoms observed in PDE. pdeonline.org

Contribution of Oxo-Lysine Intermediates to Secondary Metabolite Precursor Pools

Intermediates of lysine degradation, including oxo-lysine derivatives, serve as important precursors for the biosynthesis of a wide array of secondary metabolites in bacteria and fungi. nih.govresearchgate.netnih.gov These metabolites have diverse biological activities, including antibiotic and immunosuppressant properties. nih.gov

Lysine catabolism generates key intermediates like α-aminoadipate semialdehyde (which exists in equilibrium with Δ¹-piperideine-6-carboxylate) and α-aminoadipic acid. nih.gov These compounds are foundational for the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins, in fungi like Penicillium chrysogenum and bacteria like Streptomyces clavuligerus. nih.govresearchgate.net

Pipecolic acid, derived from lysine catabolism, and its oxidized form, 4-oxo-pipecolic acid, are incorporated into non-ribosomal peptides with significant pharmacological activities. nih.govresearchgate.netresearchgate.netmdpi.com For example, 3-hydroxypicolinic acid, another lysine-derived precursor, is a starter unit for the synthesis of antibiotics like virginiamycin S. mdpi.com The enzymatic pathways that convert lysine into these precursors are a subject of ongoing research, with the potential for discovering novel enzymes and engineering pathways for the production of valuable bioactive compounds. nih.govnih.gov

Linkages to α-Aminoadipate Pathway Metabolites

The catabolism of D-lysine is intricately linked to the α-aminoadipate (α-AAA) pathway. In some microorganisms, such as Pseudomonas putida, D-lysine is catabolized through a pathway that converges with the α-AAA pathway. asm.org The initial step involves the oxidation of D-lysine to 6-amino-2-oxo-hexanoate (also known as α-keto-ε-aminocaproate), which spontaneously cyclizes to Δ1-piperideine-2-carboxylate. asm.org This intermediate is then further metabolized through a series of reactions involving pipecolate to eventually yield α-aminoadipate. asm.org

The α-aminoadipate pathway is a major route for lysine degradation in many organisms. nih.gov This pathway ultimately converts lysine into α-ketoadipate, which can then be transformed into intermediates of the Krebs cycle, such as α-ketoglutarate. asm.orgresearchgate.net The conversion of α-aminoadipate to α-ketoadipate is a key step that connects lysine catabolism to central energy metabolism. nih.gov

In some bacteria and fungi, the α-aminoadipate pathway is not only for catabolism but also for the biosynthesis of lysine. biorxiv.orgasm.org However, the direction of the pathway, whether for degradation or synthesis, can depend on the specific organism and its enzymatic machinery. For instance, in Thermus thermophilus, the enzymes involved in the α-aminoadipate pathway for lysine biosynthesis are homologous to those in arginine biosynthesis, suggesting an evolutionary relationship between these pathways. asm.org

The metabolic network connecting D-lysine catabolism and the α-aminoadipate pathway is summarized in the table below:

Starting CompoundKey Intermediate(s)Final Product of Pathway ConvergenceOrganism Example
D-Lysine6-amino-2-oxo-hexanoate, Δ1-piperideine-2-carboxylate, Pipecolateα-AminoadipatePseudomonas putida asm.org
L-LysineSaccharopine, α-aminoadipate semialdehydeα-AminoadipateFungi, Mammals mdpi.comphysiology.org

Precursors for Specialized Metabolites and Bioactive Compounds

Intermediates of lysine metabolism, including those derived from this compound, serve as important precursors for the biosynthesis of a wide array of specialized metabolites with diverse biological activities. nih.gov These secondary metabolites are not essential for the primary growth of an organism but play crucial roles in defense, signaling, and adaptation to environmental stress. frontiersin.org

Lysine and its derivatives are precursors to various classes of alkaloids, a large group of nitrogen-containing organic compounds. mdpi.com For example, in some plants, lysine is decarboxylated to produce polyamine precursors, which are then oxidized to form heterocyclic imines. These imines can then be used as building blocks for the synthesis of complex polycyclic alkaloids, such as the neuroactive Lycopodium alkaloids. pnas.org

Pipecolic acid, an intermediate in the D-lysine catabolic pathway, is a precursor for several bioactive compounds, including the antifungal and antitumoral agents swainsonine (B1682842) and slaframine, as well as the immunosuppressants rapamycin (B549165) and tacrolimus. mdpi.com The formation of pipecolic acid from lysine proceeds through the intermediate L-α-aminoadipate-6-semialdehyde. mdpi.comnih.gov

Furthermore, intermediates of the α-aminoadipate pathway are involved in the biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, in fungi like Penicillium chrysogenum. nih.gov The availability of these precursor molecules is essential for the production of these medically important compounds. nih.gov

The table below highlights some specialized metabolites derived from lysine pathway intermediates:

Precursor MetaboliteClass of Specialized MetaboliteExample Compound(s)Biological Activity
LysineAlkaloidsLycopodium alkaloids (e.g., Huperzine A)Neuroactive pnas.org
Pipecolic AcidAlkaloids, ImmunosuppressantsSwainsonine, Slaframine, Rapamycin, TacrolimusAntifungal, Antitumoral, Immunosuppressive mdpi.com
α-Aminoadipic acidAntibioticsPenicillins, CephalosporinsAntibacterial nih.gov
Phenylalanine, TyrosineFlavonoids, AlkaloidsFlavonoids, VolatilesPlant defense mdpi.com

The study of these metabolic pathways and their connections to the synthesis of specialized metabolites is an active area of research, with potential applications in metabolic engineering to enhance the production of valuable bioactive compounds. nih.gov

Enzymology, Molecular Mechanisms, and Structural Biology of 6 Oxo D Lysine Transforming Enzymes

Mechanistic Characterization of D-Lysine Oxidases

D-lysine oxidases are flavoenzymes that play a crucial role in the metabolism of D-lysine. ontosight.ai They catalyze the oxidative deamination of D-lysine, a reaction of significant interest in biochemistry and biotechnology. ontosight.ai

Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Catalytic Cycles and Electron Transfer

The catalytic activity of D-lysine oxidase is dependent on the cofactor Flavin Adenine Dinucleotide (FAD). ontosight.ai The catalytic cycle involves the reduction of FAD to FADH₂ by the substrate, followed by the re-oxidation of the flavin by molecular oxygen. mdpi.com This process facilitates the transfer of electrons during the oxidation reaction. ontosight.ai

The general mechanism for FAD-dependent oxidases begins with the binding of the D-amino acid to the enzyme, forming a Michaelis complex. pnas.org This is followed by the dehydrogenation of the amino acid to an imino acid, which involves the transfer of a hydride from the substrate to the FAD cofactor, reducing it to FADH₂. mdpi.compnas.org The reduced flavin is then reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) and regenerating the oxidized FAD for the next catalytic cycle. mdpi.compnas.org

FAD-dependent enzymes, including D-amino acid oxidases, are versatile catalysts involved in a wide range of biochemical reactions. pnas.org The FAD molecule acts as a prosthetic group, and its reduction state returns to the original oxidized form at the end of the catalytic cycle. msu.ru

Oxidative Deamination Processes

D-lysine oxidase catalyzes the oxidative deamination of D-lysine, which results in the formation of 2-oxo-6-amino-caproic acid, ammonia (B1221849), and hydrogen peroxide. ontosight.ai In this process, the amino group of the D-lysine molecule is removed, leading to the formation of an oxo acid. ontosight.ai The imino acid intermediate formed during the reaction spontaneously hydrolyzes in the aqueous environment to the corresponding α-keto acid and ammonia. pnas.orgmdpi.com

The oxidative deamination of lysine (B10760008) residues can also be mediated by other factors, such as polyphenols, which exhibit lysyl oxidase-like activity. nih.gov This process leads to the formation of α-aminoadipic-5-semialdehyde (AAS). nih.gov In certain pathological conditions like diabetes, the oxidative deamination of lysine can occur via the Maillard reaction, where reducing sugars and their oxidation products react with the ε-amino group of lysine residues. researchgate.net

Functional and Structural Analysis of D-Lysine Dehydrogenases

D-lysine dehydrogenases are NAD(P)+-dependent enzymes that catalyze the reversible oxidative deamination of D-amino acids. frontiersin.org While naturally occurring, highly efficient D-amino acid dehydrogenases are not widespread, protein engineering techniques have been employed to create them from enzymes like meso-diaminopimelate dehydrogenase (meso-DAPDH). frontiersin.orgresearchgate.net

NAD(P)+-Dependent Dehydrogenation and Redox Chemistry

D-lysine dehydrogenases utilize either nicotinamide (B372718) adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor for the dehydrogenation reaction. frontiersin.orgnih.gov The enzyme from Geobacillus stearothermophilus can use both NAD+ and NADP+, though it shows a preference for NAD+. nih.gov In contrast, the enzyme from Agrobacterium tumefaciens is highly specific for NAD+. nih.gov The reaction involves the oxidative deamination of the ε-amino group of lysine. nih.govmdpi.com

Engineered D-amino acid dehydrogenases (D-AADHs) have been created that are NADP+-dependent and catalyze the reversible oxidative deamination of various D-amino acids to their corresponding 2-oxo acids. frontiersin.org The catalytic efficiency of these engineered enzymes can be significantly enhanced, for instance, by removing a C-terminal His-tag, which was found to increase the specific activity towards D-lysine by approximately 36-fold. frontiersin.org

Protein Architecture and Active Site Dynamics

The three-dimensional structure of L-lysine 6-dehydrogenase from Pyrococcus horikoshii has been determined, revealing a homohexameric structure. nih.gov In contrast, meso-DAPDH from Ureibacillus thermosphaericus is a dimer, and its thermostability is attributed to extensive intersubunit hydrophobic interactions and ion-pair networks. researchgate.net The active site of dehydrogenases often features a flexible loop that plays a crucial role in substrate binding and catalysis. portlandpress.comacs.org For instance, in lactate (B86563) dehydrogenases, the dynamics of the active site loop are critical for the chemical step of the reaction. nih.gov

In engineered D-AADHs, mutations in the active site can dramatically alter substrate specificity. For example, a single D94A mutation in a D-AADH derived from U. thermosphaericus meso-DAPDH shifted its preference towards D-phenylalanine. asm.org Structural analysis of D-arginine dehydrogenase from Pseudomonas aeruginosa shows an active site composed of polar amino acid residues, and mutations can induce reactivity with oxygen. nih.gov The binding of the cofactor and substrate can induce conformational changes in the enzyme, which are essential for catalytic turnover. acs.org

Insights from D-Lysine Aminotransferases

D-lysine aminotransferases, also known as D-amino acid aminotransferases (DAATs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to a keto acid. ebi.ac.uknih.gov In Pseudomonas putida, the conversion of D-lysine to Δ1-piperideine-2-carboxylate can be mediated by both a D-lysine aminotransferase and a D-lysine dehydrogenase, with the dehydrogenase playing a more significant physiological role. nih.govnih.gov

DAATs are crucial for the synthesis of D-amino acids, which are essential components of the bacterial cell wall. ebi.ac.ukresearchgate.net The catalytic mechanism involves two half-reactions in a ping-pong mechanism. ebi.ac.uk In the first half-reaction, the amino group from the D-amino acid substrate is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a keto acid. In the second half-reaction, the amino group from PMP is transferred to a second keto acid to form the product D-amino acid. ebi.ac.uk

The active site of DAATs is structured to specifically recognize D-amino acids. nih.gov The stereospecificity is determined by the positioning of the substrate relative to the PLP cofactor. mdpi.com Interestingly, structural studies of DAAT from Haliscomenobacter hydrossis suggest that stereoselective transamination can occur without the closure of the active site. nih.gov

Proposed Catalytic Mechanisms and Substrate Recognition

D-amino acid oxidase (DAAO), a flavoenzyme containing FAD, catalyzes the oxidative deamination of D-isomers of α-amino acids. frontiersin.org The reaction it catalyzes is a key step in producing the keto-acid equivalent of D-lysine. The catalytic mechanism is generally understood to occur in three main stages:

Reductive Half-Reaction : The enzyme facilitates the dehydrogenation of the D-amino acid substrate to its corresponding imino acid. This process involves the concomitant reduction of the flavin adenine dinucleotide (FAD) cofactor to FADH2. frontiersin.org

Oxidative Half-Reaction : The reduced cofactor, FADH2, is reoxidized by molecular oxygen, which acts as the electron acceptor. This step produces hydrogen peroxide (H2O2). frontiersin.org

Spontaneous Hydrolysis : The imino acid product is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to yield the final products: an α-keto acid and an ammonium (B1175870) ion. frontiersin.org

Substrate recognition by DAAO is characterized by strict stereoselectivity for D-isomers of amino acids, while it does not act on L-amino acids. frontiersin.org However, its specificity for the amino acid side chain is broad, allowing it to oxidize a variety of aliphatic, aromatic, and polar D-amino acids. frontiersin.org In the case of D-lysine, the enzyme acts on the α-amino group. In some enzymes, such as the diaminopimelate decarboxylase from Thermotoga maritima, which has some promiscuous activity on D-ornithine, the active site features a lid that closes upon substrate binding, playing a role in recognition. oup.com The geometry of the active site pocket is crucial for binding the substrate in the correct orientation for catalysis to occur. oup.comresearchgate.net

Enzyme Diversity and Catalytic Efficiency

D-amino acid oxidases represent a diverse family of enzymes found across eukaryotic taxa, with the notable exception of plants. frontiersin.org While they share a common catalytic mechanism, DAAOs from different sources exhibit significant variations in their biochemical and structural properties. frontiersin.org These differences manifest in their catalytic efficiency, substrate specificity, stability, oligomeric state, and the kinetics of FAD binding. frontiersin.org

The physiological role of DAAO often dictates its properties. In yeasts, DAAO is a highly efficient catabolic enzyme that allows the organism to use D-amino acids as sources of carbon, nitrogen, and energy. frontiersin.org In mammals, DAAO plays a more specialized role, particularly in the central nervous system, where it is involved in the catabolism of the neuromodulator D-serine. frontiersin.org

The catalytic efficiency (kcat/Km) of DAAOs can be a target for protein engineering. Studies on DAAO from Glutamicibacter protophormiae have shown that site-directed mutagenesis of surface residues can lead to mutants with enhanced catalytic efficiency compared to the wild-type enzyme. researchgate.net Further combinations of these single-point mutations into double, triple, and quadruple mutants have yielded even more significant improvements in catalytic efficiency, demonstrating the potential for engineering these enzymes for specific applications. researchgate.net

Enzyme SourceSubstrate(s)Key CharacteristicsReference
Glutamicibacter protophormiaeD-amino acidsCatalytic efficiency can be enhanced via multi-site mutagenesis. researchgate.net
Mammals (Human)D-serine, other D-amino acidsPlays a key role in neuromodulation by degrading D-serine; activity is finely tuned. frontiersin.orgresearchgate.net
Yeasts (e.g., Rhodotorula gracilis)D-amino acidsActs as an efficient catabolic enzyme for utilizing D-amino acids as nutrients. frontiersin.org
Thermotoga maritima (DAPDC)meso-diaminopimelate, D-ornithineA thermostable decarboxylase with some promiscuous activity for D-amino acids. oup.com

Broader Enzymatic Landscape of Lysine Oxidation and Derivatization

Beyond the enzymes acting on D-lysine, a wide array of enzymes catalyze the oxidation and derivatization of L-lysine, playing vital roles in processes from collagen synthesis to secondary metabolite production.

Lysine Dioxygenases and Hydroxylation Mechanisms

Lysine dioxygenases (KDOs) are a class of enzymes that catalyze the hydroxylation of lysine residues. nih.govnih.gov These enzymes are typically non-heme iron/α-ketoglutarate-dependent dioxygenases. nih.govpnas.org Their mechanism involves coupling the hydroxylation of a lysine side chain to the oxidative decarboxylation of a co-substrate, 2-oxoglutarate. pnas.org The reaction requires Fe(II) as a metallic cofactor and often uses ascorbate (B8700270) (Vitamin C) to maintain the iron in its reduced, active state. pnas.orgwikipedia.org The catalytic cycle proceeds through the formation of a highly reactive iron(IV)-oxo (ferryl) intermediate, which is responsible for abstracting a hydrogen atom from the lysine substrate, followed by a rapid rebound of the hydroxyl group to form the hydroxylated product. nih.govfrontiersin.org

The regioselectivity of hydroxylation (i.e., at which carbon atom of the lysine side chain the -OH group is added) is tightly controlled by the enzyme's active site. nih.gov For example, in 4-lysine dioxygenase, computational studies have identified a specific tyrosine residue (Tyr233) that guides the reaction to the C4-position through proton-coupled electron transfer. nih.govnih.gov This residue helps to orient the substrate and stabilize the transition state for hydrogen abstraction at the C4 carbon. nih.govnih.gov

Diversity within this enzyme class is extensive. In humans, the procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs 1, 2, and 3) are responsible for the 5R-hydroxylation of lysine residues in pro-collagen, a critical post-translational modification for collagen cross-linking and stability. wikipedia.orgfrontiersin.org Another family, the Jumonji C domain-containing (JMJD) proteins, also includes lysine hydroxylases with different specificities. For instance, JMJD6 catalyzes hydroxylation at the C5 position with 5S stereochemistry, while JMJD4 and JMJD7 catalyze hydroxylation at the C4 and C3 positions, respectively. pnas.org

Enzyme FamilyExample(s)Hydroxylation SiteCofactorsBiological RoleReference
PLODPLOD1, PLOD2, PLOD3C5 (5R-hydroxylysine)Fe(II), 2-oxoglutarate, AscorbateCollagen biosynthesis and cross-linking. wikipedia.orgfrontiersin.org
JMJDJMJD6C5 (5S-hydroxylysine)Fe(II), 2-oxoglutarate, AscorbatePost-translational modification of proteins involved in gene expression. pnas.org
JMJDJMJD4C4Fe(II), 2-oxoglutarate, AscorbateLysyl hydroxylation. pnas.org
JMJDJMJD7C3Fe(II), 2-oxoglutarate, AscorbateLysyl hydroxylation. pnas.org

Aminomutases in Lysine Rearrangements and Degradation

Lysine aminomutases are enzymes that catalyze the chemically challenging 1,2-rearrangement of an amino group between adjacent carbon atoms on the lysine skeleton. pnas.orgresearchgate.net These enzymes are prominent in bacterial metabolic pathways, particularly in the anaerobic fermentation of lysine. pnas.orgresearchgate.net

The lysine degradation pathway in some bacteria features two distinct but analogous aminomutases:

Lysine 2,3-aminomutase (2,3-LAM): This enzyme interconverts L-α-lysine and L-β-lysine. It is an iron-sulfur enzyme that depends on S-adenosylmethionine (AdoMet or SAM) and pyridoxal (B1214274) 5'-phosphate (PLP). pnas.orgresearchgate.net It belongs to the "radical SAM" superfamily.

Lysine 5,6-aminomutase (5,6-LAM): This enzyme interconverts D-α-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoic acid. wikipedia.org It is dependent on adenosylcobalamin (AdoCbl, or coenzyme B12) and PLP. pnas.orgwikipedia.org

The catalytic mechanism for both types of aminomutases is radical-based. pnas.org The reaction is initiated by the generation of a highly reactive 5'-deoxyadenosyl radical (Ado•). In 2,3-LAM, this radical is formed by the reductive cleavage of AdoMet by a [4Fe-4S] cluster. In 5,6-LAM, it is generated by the homolytic cleavage of the carbon-cobalt bond in AdoCbl. pnas.org The Ado• radical then abstracts a hydrogen atom from the substrate, which is covalently bound to the PLP cofactor. This generates a substrate radical, which undergoes rearrangement. The PLP cofactor is thought to play a crucial role in delocalizing the unpaired electron, thereby stabilizing the high-energy radical intermediates. pnas.org

EnzymeCofactorsSubstrate(s)ReactionReference
Lysine 2,3-aminomutase (2,3-LAM)PLP, AdoMet, [4Fe-4S] clusterL-α-Lysine1,2-shift of amino group between C2 and C3. pnas.orgresearchgate.net
Lysine 5,6-aminomutase (5,6-LAM)PLP, Adenosylcobalamin (AdoCbl)D-α-Lysine, L-β-Lysine1,2-shift of amino group between C5 and C6. pnas.orgwikipedia.org

L-Lysine Oxidase/Monooxygenase Dual Activities

Certain flavoenzymes exhibit remarkable catalytic versatility by performing two different types of reactions within a single active site. L-lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813 is a prime example, displaying both oxidase and monooxygenase activities with L-lysine as its preferred substrate. nih.govrcsb.org

The dual activities result in two distinct product pathways:

Oxidase Activity (Minority Reaction): In its classical oxidase function, the enzyme catalyzes the oxidative deamination of L-lysine. This reaction consumes oxygen and yields 2-keto-6-aminohexanoic acid (the α-keto acid of lysine), ammonia (NH3), and hydrogen peroxide (H2O2). nih.govresearchgate.net

Monooxygenase Activity (Majority Reaction): The predominant reaction is an oxidative decarboxylation, often referred to as an "apparent monooxygenation." nih.gov This pathway converts L-lysine into 5-aminopentanamide, carbon dioxide (CO2), and water. nih.govresearchgate.net

The control between these two competing reactions is a subject of detailed mechanistic study. It is proposed that the imino acid intermediate, formed after the initial oxidation of lysine, is a key branch point. dntb.gov.ua If the imino acid is released from the active site, it hydrolyzes to the keto acid (oxidase pathway). However, if it remains bound within the active site, it can be attacked by hydrogen peroxide, which is also generated in situ during the catalytic cycle. researchgate.netdntb.gov.ua This nucleophilic attack by H2O2 on the imino acid is thought to be the mechanism that leads to oxidative decarboxylation (monooxygenase pathway). dntb.gov.ua Structural analysis has identified key residues, such as Asp238, which are critical for binding the lysine substrate via interaction with its terminal amino group, but this binding is not the primary determinant for controlling the switch between the two catalytic activities. rcsb.org

Reaction TypeSubstrateProductsKey Mechanistic FeatureReference
Oxidase (Deamination)L-Lysine, O2, H2O2-Keto-6-aminohexanoic acid, NH3, H2O2Release and hydrolysis of imino acid intermediate. nih.govresearchgate.net
Monooxygenase (Decarboxylation)L-Lysine, O25-Aminopentanamide, CO2, H2ONucleophilic attack by in situ H2O2 on the bound imino acid intermediate. nih.govresearchgate.netdntb.gov.ua

Advanced Analytical Methodologies for Detection and Quantification of 6 Oxo D Lysine and Associated Metabolites

High-Resolution Mass Spectrometry-Based Platforms

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of 6-Oxo-D-lysine. Its ability to provide accurate mass measurements is critical for distinguishing target analytes from a myriad of other molecules present in biological matrices. oup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of this compound. researchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Researchers have developed non-derivatized LC-MS/MS methods that can be readily implemented in various laboratory settings, including for newborn screening applications. pdeonline.org

In a typical application, separation is achieved on a reversed-phase column, such as an ACQUITY UPLC HSS T3 column. nih.gov The mobile phase often consists of a gradient of aqueous and organic solvents, like ammonium (B1175870) acetate (B1210297) with formic acid in water and a methanol/acetonitrile mixture, to effectively elute the analytes. nih.gov The mass spectrometer, operating in a multiple reaction monitoring (MRM) mode, detects specific precursor-to-product ion transitions, ensuring high specificity. For 6-oxo-PIP, a common transition monitored is from its protonated molecule to a characteristic fragment ion. nih.govnih.gov This methodology has been successfully applied to quantify 6-oxo-PIP in plasma, urine, dried blood spots (DBS), and dried urine spots (DUS). researchgate.netresearchgate.net

Table 1: Exemplary LC-MS/MS Parameters for 6-Oxo-PIP Analysis

Parameter Setting Source
Chromatography System Waters Acquity UPLC nih.gov
Mass Spectrometer Xevo TQ-S Triple Quadrupole nih.gov
Column ACQUITY UPLC® HSS T3 (1.8 μm x 2.1 mm x 15 mm) nih.gov
Mobile Phase A 10 mM ammonium acetate, 0.1% formic acid in water nih.gov
Mobile Phase B 1:1 methanol: acetonitrile nih.gov
Flow Rate 0.4 mL/min nih.gov
Ionization Mode Positive Ion Electrospray nih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

For absolute and accurate quantification, stable isotope dilution (SID) analysis is the gold standard. nih.govresearchgate.net This technique involves adding a known concentration of a stable isotope-labeled version of the analyte—in this case, a deuterated standard like d3-6-oxo-PIP—to the sample as an internal standard. pdeonline.orgnih.gov Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects and matrix suppression in the mass spectrometer. researchgate.net

By measuring the ratio of the signal from the endogenous analyte to the signal from the spiked internal standard, precise quantification can be achieved. nih.gov This approach corrects for sample loss during preparation and variations in instrument response. SID LC-MS/MS methods have been validated for 6-oxo-PIP, demonstrating high precision and accuracy, with correlation coefficients for standard curves typically exceeding 0.98. pdeonline.org

Table 2: Performance Metrics for SID LC-MS/MS Assay of Lysine (B10760008) Pathway Metabolites

Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ) Source
6-oxo-PIP 2.0 mM 4.0 mM pdeonline.org

| Δ1-P6C/6-OH-PIP | 1.0 µM | 2.0 µM | pdeonline.org |

Note: The limits for 6-oxo-PIP are presented as mM in the source, which may indicate concentration in a stock solution or a different sample context compared to the µM values for other metabolites.

Electrospray ionization (ESI) is the most common ionization source used in LC-MS for metabolomics because of its ability to produce intact molecular ions from polar and thermally labile compounds like this compound with minimal fragmentation. oup.commdpi.com For the analysis of 6-oxo-PIP and related amino acid metabolites, ESI is typically operated in the positive ion mode, which readily protonates the amine groups to form [M+H]+ ions. nih.govfrontiersin.org

The efficiency of the ESI process can be influenced by several parameters, including capillary voltage, gas flow rates (sheath and auxiliary gas), and temperature, which must be optimized to achieve maximum sensitivity for the target analytes. frontiersin.orgnih.gov The coupling of ESI with high-resolution mass spectrometers allows for the generation of accurate mass data, further enhancing the confidence in metabolite identification. oup.com

Evolutionary Biology and Comparative Genomics of 6 Oxo D Lysine Pathways

Origin and Diversification of D-Lysine Catabolic Enzymes

The enzymes that catabolize D-lysine have emerged and diversified through various evolutionary mechanisms. In many bacteria, such as Pseudomonas putida, the catabolism of D-lysine occurs through pathways that are distinct from those for its L-isomer. nih.govresearchgate.net The initial steps in D-lysine breakdown in P. putida involve enzymes like D-lysine aminotransferase (amaC) and D-lysine dehydrogenase (amaD), which convert D-lysine to Δ¹-piperideine-2-carboxylate. nih.govnih.gov From a physiological standpoint, D-lysine dehydrogenase appears to play a more significant role in this process. nih.govnih.gov

A key enzyme family in this pathway is the DUF1338-containing proteins. Initially a domain of unknown function, research has now identified its role in lysine (B10760008) metabolism. asm.orgbiorxiv.org For instance, the enzyme HglS in P. putida, which contains a DUF1338 domain, catalyzes the conversion of 2-oxoadipate (2OA) to D-2-hydroxyglutarate (D2HG). biorxiv.org This discovery was significant as it filled a gap in the known D-lysine catabolic pathway, connecting it to central metabolism. asm.orgbiorxiv.org Structural and bioinformatic analyses have revealed that critical catalytic and specificity-conferring residues in DUF1338 enzymes are highly conserved across different domains of life, suggesting a specific physiological function that evolved within lysine catabolism. biorxiv.org

The diversification of these enzymes is also evident in their substrate specificity. For example, the D-amino acid transaminase in P. putida (PP_4108) is most active on D-2-aminoadipate (D-2AA) and shows significantly less activity on its L-enantiomer. biorxiv.org Some enzymes, like the broad-spectrum amino acid racemase (Alr) in P. putida KT2440, can interconvert L- and D-isomers of lysine, potentially linking the two separate catabolic pathways, although the physiological significance of this link for growth is not always clear. nih.govfrontiersin.org

Comparative Genomic Analysis of 6-Oxo-D-lysine Related Gene Clusters

Comparative genomics reveals how genes related to this compound metabolism are organized and have evolved across different organisms. In Pseudomonas putida, the genes for D-lysine catabolism are often found in clusters. For instance, the amaC gene, encoding a D-lysine aminotransferase, forms an operon with dpkA, which is involved in the conversion of Δ¹-piperideine-2-carboxylate to L-pipecolate. nih.gov This operon is transcribed divergently from another operon containing the amaD gene (D-lysine dehydrogenase) and other genes related to the pathway. nih.gov The transcription of both these operons is induced by the presence of either L- or D-lysine. nih.gov

A genome-wide analysis of lysine catabolism in bacteria has shown that four main pathways exist for converting lysine to α-aminoadipic-δ-semialdehyde (AASA), a key intermediate. nih.gov These pathways involve different sets of enzymes, and their distribution varies across prokaryotes. nih.gov For example, genes for converting D-lysine to L-pipecolate and then to AASA are found in a significant number of organisms, often with the genes for pipecolate oxidase (pipox) and aminoadipate semialdehyde dehydrogenase (aasadh) colocalized in operons. nih.gov

In Fusobacterium nucleatum, both subspecies vincentii and ATCC 25586 can degrade D-lysine. unam.mx Their genomes contain an operon for lysine utilization that includes a bifunctional D-lysine 5,6-aminomutase gene, similar to what is found in Clostridium sticklandii. unam.mx This indicates a conserved genetic arrangement for D-lysine degradation in these bacteria.

The table below summarizes some of the key gene clusters involved in D-lysine catabolism in P. putida.

Gene ClusterEncoded Enzymes/ProteinsFunction in D-Lysine CatabolismOrganism
dpkA-amaC operonDpkA, AmaC (D-lysine aminotransferase)Conversion of D-lysine to L-pipecolatePseudomonas putida
ORF3592-ORF3597 operonAmaD (D-lysine dehydrogenase), ABC transport systemConversion of D-lysine, transport of metabolitesPseudomonas putida

Phylogenetic Relationship to Other Amino Acid Degradation and Biosynthesis Pathways

The evolutionary history of D-lysine degradation pathways is intertwined with other amino acid metabolic pathways. Lysine itself is synthesized through two distinct pathways: the diaminopimelate (DAP) pathway, primarily found in bacteria, and the α-aminoadipate (AAA) pathway, used by fungi and some archaea. frontiersin.orgmdpi.com These two synthesis pathways are evolutionarily divergent. frontiersin.org Enzymes in the DAP pathway show relationships to arginine metabolism, while enzymes in the AAA pathway are related to those in leucine (B10760876) metabolism. mdpi.com

The degradation pathways of amino acids often converge on a few key metabolic intermediates that can enter central metabolic cycles like the TCA cycle. plos.orgbasicmedicalkey.com For example, the catabolism of D-lysine in P. putida ultimately leads to 2-ketoglutarate, a TCA cycle intermediate. asm.org This connection highlights the integration of amino acid degradation with the central energy-producing pathways of the cell.

Phylogenetic analysis of enzymes involved in lysine catabolism, such as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), shows distinct evolutionary clades for different groups of organisms like insects. plos.org This suggests that these enzymes have evolved from a common ancestral gene and have undergone gene duplication and loss events during their evolutionary history. plos.org The degradation pathways for various amino acids, including lysine, often share common enzymatic strategies and intermediates, pointing to a modular evolution where components could be recruited and adapted for new functions. basicmedicalkey.comnih.gov

The relationship between lysine biosynthesis and degradation is also evident. For instance, in fungi, the last two steps of the AAA lysine biosynthesis pathway are reversible, allowing the enzymes to participate in the initial steps of lysine catabolism, converting lysine back to α-aminoadipate semialdehyde via saccharopine. mdpi.com

Adaptive Evolution of Oxo-Lysine Metabolic Routes in Diverse Organisms

The metabolic routes involving oxo-lysine intermediates have undergone adaptive evolution in response to various environmental pressures and metabolic needs. In some bacteria, the ability to utilize D-amino acids like D-lysine provides a competitive advantage, allowing them to use alternative nutrient sources. frontiersin.org The expression of D-lysine catabolic genes is often tightly regulated and induced by the presence of lysine, indicating an adaptive response to nutrient availability. nih.govfrontiersin.org

In Corynebacterium glutamicum, a bacterium used for industrial L-lysine production, adaptation to high concentrations of lysine involves changes in various metabolic pathways. frontiersin.orgnih.gov Comparative transcriptomic analysis under high-lysine stress revealed that pathways for sulfur metabolism and the biosynthesis of other amino acids like arginine and proline were upregulated, while central carbon metabolism was somewhat impaired. nih.gov This suggests a complex adaptive response to mitigate the osmotic stress caused by high lysine levels. frontiersin.orgnih.gov

Adaptive evolution experiments have also been used to improve the performance of synthetic microbial communities. plos.org In a co-culture of leucine and lysine auxotrophs of Escherichia coli, adaptive evolution led to a nearly three-fold improvement in growth rate, demonstrating how cooperative metabolic interactions can be optimized over time. plos.org

The evolution of these pathways can also be influenced by the organism's environment and lifestyle. For example, in the pathogenic bacterium Acinetobacter baumannii, the ability to produce D-lysine was found to be detrimental during infection due to the activity of human D-amino acid oxidase, which produces toxic hydrogen peroxide. researchgate.net Phylogenetic analysis suggests that the trait of D-lysine production has been lost multiple times independently, likely as an adaptation to the human host environment. researchgate.net

Biotechnological Applications and Metabolic Engineering Strategies Involving 6 Oxo D Lysine Pathways

Engineered Microorganisms for Bioproduction of Fine Chemicals

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the development of novel biosynthetic routes for producing various chemicals from renewable feedstocks. nih.govmdpi.com These strategies often involve the introduction of artificial pathways and the optimization of native metabolic networks to channel carbon flux towards the desired product.

Synthetic Biology Approaches for 6-Oxo-D-lysine or its Derivatives

Synthetic biology provides the tools to construct non-natural metabolic pathways for the synthesis of valuable chemicals. By combining enzymes from different organisms, novel routes can be established in a host microorganism. For instance, an artificial iterative carbon-chain-extension cycle has been introduced into E. coli to produce 6-aminocaproic acid (6ACA) and 1,6-hexamethylenediamine (HMDA), key precursors for nylon synthesis. nih.govresearchgate.net This cycle can start from L-lysine, which is converted to its α-keto acid derivative, 2-keto-6-aminocaproate (a related compound to this compound), by an L-lysine α-oxidase. researchgate.net This intermediate then enters the engineered cycle for chain elongation and subsequent conversion to the final products. researchgate.net

Similarly, engineered E. coli has been used for the production of 5-aminovalerate (5AVA). One pathway involves the use of an L-lysine α-oxidase from Scomber japonicus to convert L-lysine to 2-keto-6-aminocaproate, which is then decarboxylated to yield 5AVA. frontiersin.org The productivity of such systems can be significantly enhanced through strategies like overexpressing catalase to decompose hydrogen peroxide, a byproduct of the oxidase reaction that can inhibit cell growth. frontiersin.org

Recent research has also focused on the production of L-pipecolic acid, a key building block for various pharmaceuticals, using engineered microbes. researchgate.net One successful approach in Corynebacterium glutamicum involves a two-step process starting with the deamination of L-lysine by a lysine-6-dehydrogenase (Lys6DH), followed by the reduction of the resulting cyclic imine. rsc.org

Table 1: Examples of Engineered Microorganisms for Producing Derivatives from Lysine (B10760008) Pathways

ProductHost OrganismKey Enzymes/PathwaysTiter/YieldReference
6-Aminocaproic acid (6ACA)Escherichia coliArtificial iterative carbon-chain-extension cycle, L-lysine α-oxidase, α-keto acid decarboxylase170.00 ± 5.57 mg/L nih.gov
1,6-Hexamethylenediamine (HMDA)Escherichia coliArtificial one-carbon elongation cycle, L-lysine oxidase (Raip), α-ketoacid decarboxylase (KdcA), D-alanine aminotransferase (Dat)213.5 ± 8.7 mg/L acs.org
5-Aminovalerate (5AVA)Escherichia coliL-Lysine α-oxidase, α-ketoacid decarboxylase, aldehyde dehydrogenase52.24 g/L frontiersin.org
L-Pipecolic acidCorynebacterium glutamicumLysine-6-dehydrogenase (Lys6DH), pyrroline-5-carboxylate reductase (P5C)15 g/L rsc.org
Glutaric acidCorynebacterium glutamicumL-lysine 2-monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA), 4-aminobutyrate aminotransferase (gabT), succinate-semialdehyde dehydrogenase (gabD)105.3 g/L pnas.org

Bioconversion Strategies to Industrially Relevant Compounds (e.g., α-keto acids, diamines)

Bioconversion processes utilize whole cells or purified enzymes to transform a readily available substrate into a more valuable product. L-lysine, which is produced on a large scale through fermentation, serves as an excellent starting material for various bioconversions. mdpi.comrsc.org

The conversion of L-lysine to its corresponding α-keto acid, 2-keto-6-aminocaproate, is a key initial step in many biosynthetic pathways. This transformation is catalyzed by L-lysine α-oxidases. researchgate.net This α-keto acid can then be channeled into different pathways. For example, it can be decarboxylated to produce 5-aminovalerate or serve as the entry point for carbon chain elongation cycles to produce longer-chain compounds like 6-aminocaproic acid and 1,6-hexamethylenediamine (HMDA). nih.govresearchgate.netacs.org

The production of diamines, such as cadaverine (B124047) and HMDA, from lysine is another area of significant industrial interest. rsc.org Cadaverine, a C5 diamine, is a precursor for bio-based polyamides. mdpi.com It can be produced directly from L-lysine via decarboxylation catalyzed by lysine decarboxylase. mdpi.com More complex pathways are required for the synthesis of HMDA, a C6 diamine. One innovative strategy involves an artificial one-carbon elongation cycle in E. coli. acs.org This pathway starts with the conversion of L-lysine to 2-keto-6-aminocaproate, which then enters a cycle of reactions that extend the carbon chain before final conversion to HMDA. acs.orgscienceopen.com This engineered strain successfully produced HMDA from L-lysine, demonstrating the potential of bioconversion to replace traditional petroleum-based chemical processes. nih.govacs.org

Enzyme Biocatalysis for Chemoenzymatic Synthesis

The use of isolated enzymes as biocatalysts offers several advantages, including high specificity, mild reaction conditions, and reduced byproduct formation compared to traditional chemical synthesis. Lysine dehydrogenases and oxidases are particularly valuable enzymes in this context.

Utilization of Lysine Dehydrogenases and Oxidases in Industrial Processes

Lysine dehydrogenases and oxidases are key enzymes in the catabolism of lysine and have found applications in various industrial processes. bmbreports.orgcreative-enzymes.com L-lysine 6-dehydrogenase (Lys6DH), for instance, catalyzes the oxidative deamination of the ε-amino group of L-lysine. bmbreports.org This enzyme is used in the production of L-pipecolic acid and can be part of a redox-neutral cascade when coupled with a reductase, which is an efficient and cost-effective system. rsc.org Thermostable versions of LysDH, such as the one isolated from Geobacillus stearothermophilus, are particularly sought after for industrial applications due to their robustness. nih.gov

L-lysine oxidases catalyze the oxidative deamination of L-lysine, typically at the α-amino group, to produce 2-keto-6-aminocaproate, ammonia (B1221849), and hydrogen peroxide. creative-enzymes.comnih.gov These enzymes are used in analytical applications for the specific determination of L-lysine concentrations. creative-enzymes.com In synthetic applications, they provide the entry point for various biosynthetic pathways leading to compounds like 5-aminovalerate and 6-aminocaproic acid. researchgate.netfrontiersin.org Some lysine oxidases also exhibit monooxygenase activity, leading to the decarboxylation of the substrate. nih.govresearchgate.net

Table 2: Properties of Selected Lysine Dehydrogenases and Oxidases

EnzymeSource OrganismEC NumberReaction CatalyzedIndustrial RelevanceReference
L-Lysine 6-DehydrogenaseAchromobacter denitrificans1.4.1.18Oxidative deamination of the ε-amino group of L-lysineL-lysine determination, L-pipecolic acid synthesis bmbreports.org
L-Lysine 6-DehydrogenaseGeobacillus stearothermophilus1.4.1.18Oxidative deamination of the ε-amino group of L-lysineThermostable biocatalyst for synthesis nih.gov
L-Lysine α-OxidaseTrichoderma viride1.4.3.14Oxidative deamination of the α-amino group of L-lysineAntitumor agent, analytical applications oup.com
L-Lysine Oxidase/MonooxygenasePseudomonas sp. AIU 8131.4.3.14Oxidative deamination and decarboxylation of L-lysineBioconversion, mechanistic studies nih.govresearchgate.net
L-Lysine α-Oxidase (RaiP)Scomber japonicusN/AOxidative deamination of L-lysineProduction of 5-aminovalerate and other chemicals frontiersin.org

Tailoring Enzyme Specificity and Activity for Novel Biotransformations

Protein engineering techniques, including rational design and directed evolution, are powerful tools for modifying the properties of enzymes to suit specific industrial needs. By altering the amino acid sequence of an enzyme, its substrate specificity, catalytic activity, stability, and cofactor preference can be tailored.

For example, site-directed mutagenesis of the L-lysine oxidase/monooxygenase from Pseudomonas sp. AIU 813 has been shown to increase its oxidase activity. nih.govresearchgate.net Similarly, mutations in α-keto acid decarboxylase have been selected to improve its specificity for the intermediates in the engineered 6-aminocaproic acid and 1,6-hexamethylenediamine synthesis pathways. nih.gov

Recent efforts have focused on engineering L-lysine dehydrogenase from Geobacillus stearothermophilus (LysEDH) to expand its substrate scope. The wild-type enzyme was found to aminate 6-oxo-hexanoic acid and 6-oxo-heptanoic acid, and protein engineering has the potential to further diversify its catalytic profile for the synthesis of novel amino compounds. researchgate.net Ancestral sequence reconstruction is another innovative approach that has been used to generate a progenitor sequence with L-lysine oxidase activity, offering a new avenue for discovering enzymes with desired properties. nih.gov These tailored enzymes can then be used to create novel biotransformations for the synthesis of a wide range of chemicals that are not readily accessible through conventional means.

Q & A

Q. What are the established synthetic pathways for 6-Oxo-D-lysine, and how do their efficiencies compare?

Methodological Answer: To evaluate synthetic routes, researchers should:

  • Conduct a systematic literature review of peer-reviewed journals (e.g., Journal of Organic Chemistry, Bioorganic & Medicinal Chemistry) to compile existing protocols .
  • Compare reaction yields, purity (via HPLC or NMR validation), and scalability across methods .
  • Use computational tools (e.g., density functional theory) to analyze reaction mechanisms and energy barriers for optimization .

Q. How can this compound be reliably quantified in biological samples?

Methodological Answer:

  • Validate analytical techniques such as LC-MS/MS or ELISA for specificity and sensitivity, including spike-and-recovery experiments in matrices like plasma or tissue lysates .
  • Cross-reference with isotopic labeling (e.g., ¹³C-lysine tracers) to confirm metabolic stability during extraction .

Q. What known biochemical pathways involve this compound?

Methodological Answer:

  • Perform enzyme kinetics assays (e.g., with lysine oxidase) to identify substrates/products .
  • Use pathway databases (KEGG, MetaCyc) to map interactions and validate findings via gene knockout/knockdown models .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in cellular metabolism arise, and how can they be resolved?

Methodological Answer:

  • Design a meta-analysis of in vitro vs. in vivo studies to assess context-dependent effects (e.g., oxygen levels, cell types) .
  • Apply multi-omics integration (transcriptomics, metabolomics) to identify confounding variables .
  • Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What experimental frameworks can elucidate this compound’s potential as a modulator of post-translational modifications?

Methodological Answer:

  • Employ chemoproteomic approaches (e.g., activity-based protein profiling) to identify binding partners .
  • Validate functional impacts via site-directed mutagenesis and structural modeling (e.g., cryo-EM or X-ray crystallography) .

Q. How can researchers design a robust study to assess this compound’s pharmacokinetics while minimizing interspecies variability?

Methodological Answer:

  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data across species .
  • Incorporate microfluidic organ-on-chip systems to simulate human metabolic responses .

Q. What strategies address the scarcity of high-quality structural data for this compound-protein complexes?

Methodological Answer:

  • Apply molecular dynamics simulations to predict binding conformations, followed by experimental validation via SPR (surface plasmon resonance) .
  • Collaborate with structural genomics consortia to prioritize targets for crystallography .

Methodological Considerations

  • Hypothesis Testing : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Contradictions : Use triangulation (multiple methodologies) to verify results and mitigate bias .
  • Reproducibility : Document protocols in platforms like protocols.io and include negative controls in experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.